molecular formula C46H60ClNPd B12061005 XPhos-Pd-G2 GT capsule

XPhos-Pd-G2 GT capsule

Cat. No.: B12061005
M. Wt: 768.8 g/mol
InChI Key: FGATWWSCIRXMKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound XPhos-Pd-G2 GT capsule is a palladium-based catalyst used in various cross-coupling reactions. It is part of the Buchwald portfolio of ligands and complexes, which have significantly advanced the ease of performing cross-coupling transformations. The empirical formula for this compound is C45H59ClNPPd, and it has a molecular weight of 786.80 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of XPhos-Pd-G2 GT capsule involves the synthesis of the ligand XPhos, followed by its complexation with palladium. The ligand XPhos is synthesized through a series of steps involving the reaction of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with appropriate reagents. The resulting ligand is then complexed with palladium chloride to form the XPhos-Pd-G2 complex .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the synthesis of the ligand on a large scale, followed by its complexation with palladium under controlled conditions. The final product is then formulated into a convenient dosable form, such as capsules, for ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions

XPhos-Pd-G2 GT capsule is primarily used in cross-coupling reactions, including:

  • Buchwald-Hartwig cross-coupling reaction
  • Heck reaction
  • Hiyama coupling
  • Negishi coupling
  • Sonogashira coupling
  • Stille coupling
  • Suzuki-Miyaura coupling

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, organoboronic acids, organostannanes, and organozinc compounds. The reactions typically require a base, such as potassium carbonate or cesium carbonate, and are conducted in solvents like dimethylformamide, ethanol, or a mixture of solvents .

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

XPhos-Pd-G2 GT capsule has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of XPhos-Pd-G2 GT capsule involves the formation of a palladium(0) species, which acts as the active catalyst in cross-coupling reactions. The palladium(0) species undergoes oxidative addition with an aryl halide, followed by transmetalation with an organometallic reagent, and finally reductive elimination to form the desired biaryl product. The ligand XPhos stabilizes the palladium species and enhances its reactivity .

Comparison with Similar Compounds

XPhos-Pd-G2 GT capsule is compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to facilitate a wide range of cross-coupling reactions with high efficiency and selectivity. Its ligand structure provides steric and electronic properties that enhance the reactivity and stability of the palladium catalyst .

Properties

Molecular Formula

C46H60ClNPd

Molecular Weight

768.8 g/mol

IUPAC Name

chloropalladium(1+);2-[2-(dicyclohexylmethyl)phenyl]-1,3,5-tri(propan-2-yl)benzene;2-phenylaniline

InChI

InChI=1S/C34H50.C12H10N.ClH.Pd/c1-23(2)28-21-31(24(3)4)34(32(22-28)25(5)6)30-20-14-13-19-29(30)33(26-15-9-7-10-16-26)27-17-11-8-12-18-27;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-27,33H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

FGATWWSCIRXMKJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Origin of Product

United States

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